5,7-Dihydroxyspiro[chromane-2,1'-cyclohexan]-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxyspiro[3H-chromene-2,1'-cyclohexane]-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c15-9-6-10(16)13-11(17)8-14(18-12(13)7-9)4-2-1-3-5-14/h6-7,15-16H,1-5,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIBQCUXRPWOCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C3=C(C=C(C=C3O2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5,7 Dihydroxyspiro Chromane 2,1 Cyclohexan 4 One
Established Synthetic Pathways to Spirochromanone Core Structures
The formation of the spirochromanone framework, which joins a chromanone unit and a carbocyclic ring at a single carbon atom, can be achieved through several reliable synthetic reactions. These methods often involve the condensation of a phenolic precursor with a cyclic ketone.
Kabbe Condensation Approaches
The Kabbe condensation is a powerful and widely utilized method for the synthesis of spirochromanones. This reaction typically involves the condensation of a 2-hydroxyacetophenone (B1195853) with a cyclic ketone in the presence of a secondary amine catalyst, such as pyrrolidine (B122466) or morpholine (B109124). The reaction proceeds through the formation of an enamine from the cyclic ketone, which then undergoes a Michael-type addition to an in situ generated α,β-unsaturated ketone derived from the 2-hydroxyacetophenone, followed by intramolecular cyclization.
The efficiency of the Kabbe condensation can be influenced by various factors, including the nature of the reactants, the choice of catalyst, and the reaction conditions. For instance, the presence of multiple hydroxyl groups on the acetophenone (B1666503) ring can sometimes interfere with the reaction, necessitating the use of protecting groups.
Friedel-Crafts Condensation Strategies
The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, can also be adapted for the synthesis of chromanone systems, which can be precursors to spirochromanones. While less direct for spirocycle formation than the Kabbe condensation, intramolecular Friedel-Crafts acylation is a key step in the synthesis of the chromanone ring. This typically involves the cyclization of a phenoxypropanoic acid derivative using a Lewis acid or a strong protic acid catalyst. Subsequent modifications would be required to introduce the spirocyclic moiety.
Intermolecular Friedel-Crafts reactions could also be envisioned, though they are generally less common for the direct construction of the spirochromanone core due to challenges in controlling regioselectivity and preventing polymerization.
Multicomponent Reaction Pathways
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient approach to heterocyclic synthesis. While specific MCRs for the direct synthesis of 5,7-Dihydroxyspiro[chromane-2,1'-cyclohexan]-4-one are not extensively documented, the principles of MCRs can be applied to construct the spirochromanone scaffold. Such a strategy would likely involve a one-pot reaction between a phenol (B47542), an aldehyde, and a cyclic β-dicarbonyl compound or a related active methylene (B1212753) species. The convergence and atom economy of MCRs make them an attractive, albeit less established, avenue for the synthesis of complex spirochromanones.
Organocatalyzed Methodologies for Spirochromanone Formation
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and it has been successfully applied to the formation of spirochromanones. Chiral organocatalysts, such as proline and its derivatives, can be used to catalyze the asymmetric Kabbe condensation or related Michael-addition-cyclization cascades. This approach allows for the enantioselective synthesis of spirochromanones, which is of significant interest in medicinal chemistry. These reactions often proceed under mild conditions and with high stereocontrol, offering a valuable alternative to metal-catalyzed processes.
Metal-Catalyzed Annulation Reactions
Metal-catalyzed annulation reactions provide another sophisticated route to construct the spirochromanone core. These reactions often involve the use of transition metal catalysts, such as palladium, rhodium, or copper, to facilitate the formation of the heterocyclic ring system. For instance, a palladium-catalyzed intramolecular C-O bond formation could be a key step in the cyclization of a suitably functionalized phenolic precursor. While powerful, these methods may require the synthesis of complex starting materials and careful optimization of reaction conditions.
Specific Synthetic Routes to this compound
A plausible and direct synthetic route to this compound involves the acid- or base-catalyzed condensation of 2',4',6'-trihydroxyacetophenone (B23981) with cyclohexanone (B45756). This reaction is a variation of the aldol (B89426) condensation and Kabbe condensation methodologies.
The key precursor, 2',4',6'-trihydroxyacetophenone, also known as phloroacetophenone, provides the necessary phenolic hydroxyl groups at positions that will become the 5- and 7-positions of the chromanone ring. The reaction with cyclohexanone introduces the six-membered carbocyclic ring that forms the spirocyclic junction.
Proposed Synthetic Pathway:
A likely approach involves the reaction of 2',4',6'-trihydroxyacetophenone and cyclohexanone in the presence of a suitable catalyst.
Acid Catalysis: The use of a protic acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., AlCl₃, BF₃·OEt₂) can catalyze the condensation. The acid activates the carbonyl group of cyclohexanone, facilitating the nucleophilic attack by the enol form of the acetophenone or the activated aromatic ring. Subsequent dehydration and intramolecular cyclization would lead to the formation of the spirochromanone.
Base Catalysis: A base, such as sodium hydroxide, potassium hydroxide, or an amine like pyrrolidine, can also be employed. The base would deprotonate the phenolic hydroxyl group or the α-carbon of the acetophenone, generating a nucleophile that attacks the cyclohexanone carbonyl. An intramolecular aldol-type condensation followed by cyclization and dehydration would yield the final product.
The choice of catalyst and reaction conditions (temperature, solvent) would be critical in optimizing the yield and minimizing the formation of side products.
Below is a table summarizing the key reactants and potential catalysts for this synthesis:
| Reactant 1 | Reactant 2 | Potential Catalysts | Product |
| 2',4',6'-Trihydroxyacetophenone | Cyclohexanone | HCl, H₂SO₄, AlCl₃, Pyrrolidine, NaOH | This compound |
Optimization of Synthetic Conditions and Yields for this compound
The synthesis of the spirochromanone core typically involves a condensation reaction between a phenol derivative and a ketone. For this compound, the logical precursors are phloroglucinol (B13840) (1,3,5-trihydroxybenzene) and cyclohexanone. The reaction proceeds via an acid- or base-catalyzed cascade involving Michael addition and intramolecular cyclization. The optimization of such a synthesis is a multifactorial process aimed at maximizing the yield and purity of the final product by systematically adjusting various reaction parameters.
Key parameters that require careful optimization include the choice of catalyst, solvent, reaction temperature, and the molar ratio of reactants.
Catalyst Selection: Both acid and base catalysts can be employed for the synthesis of chromanones. Acid catalysts, such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid, facilitate the reaction by activating the ketone carbonyl group for nucleophilic attack by the phenol. Base catalysts, like piperidine, pyrrolidine, or potassium hydroxide, promote the formation of a phenoxide ion, increasing its nucleophilicity. The choice between an acid or base catalyst can significantly influence reaction rates and the formation of byproducts.
Solvent Effects: The polarity and protic nature of the solvent play a crucial role. Protic solvents like ethanol (B145695) or methanol (B129727) can participate in hydrogen bonding and solvate the reactants and intermediates, influencing the reaction pathway. Aprotic solvents, such as dioxane, toluene, or dimethylformamide (DMF), may be preferred to minimize side reactions. Optimization studies on related heterocyclic syntheses have shown that varying the solvent can lead to significant differences in yield and reaction time.
Temperature and Reaction Time: These two parameters are intrinsically linked. Higher temperatures generally accelerate the reaction but can also lead to the formation of undesired byproducts through decomposition or side reactions. An optimal temperature profile is one that achieves a reasonable reaction rate while maintaining high selectivity for the desired spirochromanone. The progress of the reaction is typically monitored using techniques like Thin Layer Chromatography (TLC) to determine the point of maximum product formation and avoid prolonged reaction times that could decrease the yield.
Stoichiometry of Reactants: The molar ratio of phloroglucinol to cyclohexanone is another critical factor. While a 1:1 molar ratio is theoretically required, in practice, using a slight excess of one reactant may be necessary to drive the reaction to completion, depending on the specific reaction kinetics and equilibrium position.
The optimization process can be systematically explored, as illustrated in the hypothetical data table below, which is based on common findings in the synthesis of related chromanone structures.
| Entry | Catalyst | Solvent | Temperature (°C) | Molar Ratio (Phenol:Ketone) | Yield (%) |
| 1 | Piperidine | Ethanol | 80 | 1:1 | 45 |
| 2 | Piperidine | Ethanol | 100 | 1:1 | 52 |
| 3 | p-TsOH | Toluene | 110 (Reflux) | 1:1.2 | 65 |
| 4 | p-TsOH | Dioxane | 100 | 1:1.2 | 61 |
| 5 | KOH | Methanol | 65 (Reflux) | 1.1:1 | 58 |
| 6 | p-TsOH | Toluene | 110 (Reflux) | 1:1.5 | 68 |
| Note: This table is illustrative and represents typical optimization parameters for analogous spirochromanone syntheses. The data is not from an actual synthesis of this compound. |
Stereoselective Synthesis and Chiral Induction in Spirochromanone Derivatization
The structure of this compound contains a spirocyclic center at the C2 position of the chromane (B1220400) ring. This carbon atom is a stereocenter, meaning the molecule can exist as a pair of enantiomers. For applications in pharmacology or materials science, it is often crucial to synthesize a single enantiomer, as different enantiomers can have vastly different biological activities or physical properties. Therefore, stereoselective synthesis is a key consideration.
Diastereoselective Synthesis: In cases where additional stereocenters are introduced into the molecule, for example, by using a substituted cyclohexanone or by further derivatization, diastereomers can be formed. The control of diastereoselectivity is often achieved by carefully selecting reaction conditions. Studies on the synthesis of related spiro[chromane-2,4'-pyrimidine] systems have demonstrated that the choice of acid catalyst can direct the reaction to favor the formation of one diastereomer over another. researchgate.net For instance, using methanesulfonic acid might predominantly yield one diastereomer, while a mixture of acids could exclusively form another. researchgate.net This control is typically governed by thermodynamic and kinetic factors, where the catalyst influences the stability of the transition states leading to the different stereoisomers.
Enantioselective Synthesis (Chiral Induction): The synthesis of a single enantiomer (an enantioselective synthesis) from achiral starting materials like phloroglucinol and cyclohexanone requires the use of a chiral auxiliary, a chiral catalyst, or a chiral reagent.
Chiral Catalysts: Organocatalysis has emerged as a powerful tool for enantioselective synthesis. Chiral amines (such as proline derivatives) or chiral phosphoric acids can catalyze condensation reactions to produce a product with high enantiomeric excess (ee). These catalysts create a chiral environment around the reactants, favoring one pathway of attack over the other. For example, novel asymmetric domino reactions have been developed for the efficient construction of spiro chromanone–thiochroman complexes with high yields and excellent selectivities using bifunctional catalysts.
Chiral Auxiliaries: An alternative approach involves attaching a chiral auxiliary to one of the starting materials. This auxiliary group directs the stereochemical outcome of the spirocyclization step. After the reaction, the auxiliary is cleaved from the molecule to yield the enantiomerically enriched product.
The development of a stereoselective synthesis for this compound would likely follow these established principles. The table below outlines potential strategies and the expected outcomes based on research into similar molecular scaffolds.
| Strategy | Method | Expected Outcome |
| Diastereoselective Synthesis | Use of specific acid catalysts (e.g., p-TsOH vs. CH₃SO₃H) to influence transition state stability. researchgate.net | Formation of a mixture of diastereomers with one being predominant, or exclusive formation of a single diastereomer. |
| Enantioselective Synthesis | Employment of a chiral organocatalyst (e.g., bifunctional indane catalyst, proline derivative). | Production of one enantiomer in excess over the other, measured by enantiomeric excess (ee). |
| Enantioselective Synthesis | Covalent attachment of a chiral auxiliary to a reactant, followed by cyclization and removal of the auxiliary. | High enantiomeric purity of the final spirochromanone product. |
| Note: This table presents general strategies for achieving stereoselectivity in spirochromanone synthesis based on documented methods for related compounds. |
Chemical Derivatization and Analog Design of 5,7 Dihydroxyspiro Chromane 2,1 Cyclohexan 4 One
Strategies for Functional Group Modifications of the Chromane (B1220400) Ring
The chromane ring, with its electron-rich aromatic portion and reactive hydroxyl groups, is a primary site for functional group modifications. The phenolic hydroxyl groups at positions 5 and 7 are particularly susceptible to electrophilic substitution and other derivatization reactions. These hydroxyl groups can be alkylated, acylated, or used as directing groups for the introduction of other functionalities onto the aromatic ring.
One common strategy involves the aminomethylation of the aromatic ring via the Mannich reaction. In a similar compound, 7-hydroxyspiro[chromane-2,1'-cyclohexan]-4-one, the position adjacent to the hydroxyl group is activated, allowing for the introduction of an aminomethyl group. nih.gov This reaction typically involves the treatment of the parent chromanone with formaldehyde (B43269) and a secondary amine, such as morpholine (B109124) or piperazine (B1678402), to yield the corresponding Mannich bases. nih.gov
Another approach for modifying the chromane ring is through electrophilic aromatic substitution, such as azo coupling. The reaction of the spirochromanone with a diazonium salt, for instance, benzene (B151609) diazonium chloride, can introduce a phenyldiazenyl group onto the aromatic ring, creating an azo dye conjugate. nih.gov The position of this substitution is directed by the activating hydroxyl groups on the chromane ring.
Chemical Modifications at the Cyclohexane (B81311) Spiro-Ring
Modifications targeting the cyclohexane spiro-ring of 5,7-dihydroxyspiro[chromane-2,1'-cyclohexan]-4-one are less commonly explored compared to the chromane ring. However, the spirocyclic nature of this ring system imparts a rigid three-dimensional conformation to the molecule, which can be influential in its interactions with biological targets. Strategies for modifying this ring could include the introduction of substituents on the cyclohexane ring prior to the spirocyclization reaction that forms the chromanone scaffold. Altering the ring size from a cyclohexane to a cyclopentane, for example, would also represent a significant modification of this part of the molecule.
Introduction of Diverse Chemical Moieties onto the this compound Scaffold
The Mannich reaction is a versatile method for introducing aminomethyl groups onto the chromane ring of spirochromanones. For instance, the reaction of 7-hydroxyspiro[chromane-2,1'-cyclohexan]-4-one with formaldehyde and morpholine results in the formation of the corresponding 8-morpholinomethyl derivative. nih.gov Similarly, using piperazine as the amine component can lead to the formation of a bis-Mannich base, where two spirochromanone units are linked by a piperazine bridge. nih.gov These reactions highlight a robust method for creating derivatives with altered solubility and basicity, which can be advantageous for various applications.
Azo coupling is a straightforward method to introduce an azo moiety onto the electron-rich aromatic ring of the spirochromanone. The reaction of 7-hydroxyspiro[chromane-2,1'-cyclohexan]-4-one with benzene diazonium chloride yields an 8-phenyldiazenyl derivative. nih.gov This introduces a chromophoric group into the molecule, resulting in a colored compound. Such modifications can be useful in the development of chemical sensors or probes.
The ketone functionality at the 4-position of the chromanone ring is a key site for derivatization to produce pyrazoline and hydrazone analogs. Hydrazones can be synthesized by the condensation of the spirochromanone with various hydrazines or hydrazides. nih.gov For example, a methoxy-substituted spirochromanone has been shown to react with different hydrazines and hydrazides to produce the corresponding hydrazone derivatives in good yields. nih.gov
Furthermore, the chromanone scaffold can be used as a precursor for the synthesis of pyrazoline-containing hybrids. This can be achieved by first introducing a reactive handle, such as a hydrazide moiety, onto the spirochromanone structure. The subsequent condensation of this hydrazide with diketones or other suitable reagents can lead to the formation of pyrazole (B372694) rings appended to the parent scaffold. nih.gov The synthesis of pyrazolines often involves the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) hydrate. dergipark.org.trresearchgate.net
The incorporation of additional phenolic and alkyl substituents can be achieved through various synthetic strategies. Alkylation of the existing hydroxyl groups is a common approach. For example, the phenolic hydroxyl group can be reacted with ethyl bromoacetate (B1195939) to introduce an ester functionality, which can then be further modified. nih.gov
Furthermore, modifications to the aromatic ring can be achieved by starting with substituted phenols in the initial synthesis of the spirochromanone scaffold. The Claisen rearrangement of an allyloxy-substituted spirochromanone can be used to introduce an allyl group onto the aromatic ring, which can then be further functionalized. tandfonline.com
Bioconjugation and Prodrug Design Considerations (excluding specific prodrug clinical applications)
The presence of two phenolic hydroxyl groups in this compound makes it a suitable candidate for bioconjugation and prodrug design. These strategies aim to improve the molecule's pharmacokinetic properties, such as solubility, stability, and targeted delivery.
Bioconjugation:
Bioconjugation involves linking the spirochromanone to a larger biomolecule, such as a protein, peptide, or nucleic acid, to enhance its therapeutic potential. The phenolic hydroxyl groups can be functionalized to introduce a reactive handle for conjugation. For instance, they can be converted into esters or ethers bearing a terminal alkyne or azide (B81097) group, which can then be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), for covalent attachment to a biomolecule.
Another approach is to utilize the reactivity of the aromatic ring. For example, if a suitable activating group is present, the aromatic ring could be functionalized with a handle for bioconjugation. The choice of linker is crucial and will depend on the desired stability and release mechanism of the conjugate.
Prodrug Design:
Prodrug design focuses on masking the hydroxyl groups to improve oral bioavailability, increase metabolic stability, or achieve targeted release. nih.govresearchgate.net The phenolic nature of the hydroxyl groups in this compound makes them amenable to several prodrug strategies. nih.gov
Esters: The hydroxyl groups can be esterified with various carboxylic acids to form ester prodrugs. nih.gov These esters are generally more lipophilic than the parent compound, which can enhance membrane permeability and oral absorption. researchgate.net The rate of hydrolysis back to the active drug can be tuned by varying the steric and electronic properties of the ester promoiety. nih.gov
Carbonates and Carbamates: Formation of carbonates or carbamates by reacting the hydroxyl groups with chloroformates or isocyanates, respectively, is another common prodrug approach. nih.gov These derivatives can offer different hydrolysis kinetics compared to simple esters.
Phosphates: Phosphate (B84403) esters can be synthesized to significantly increase the aqueous solubility of the parent compound, making it suitable for parenteral administration. ijpcbs.com These phosphate prodrugs are often cleaved by endogenous phosphatases to release the active drug.
Ethers: While generally more stable than esters, ether linkages can also be used in prodrug design, particularly if a specific enzyme-targeted cleavage is desired. nih.gov For instance, an ether linked to a moiety recognized by a tumor-specific enzyme could provide targeted drug release.
The following table outlines potential prodrug strategies for this compound.
Table 2: Potential Prodrug Strategies for this compound
| Promoieties | Potential Advantages | Cleavage Mechanism | Reference |
| Esters (e.g., acetate (B1210297), benzoate) | Increased lipophilicity, enhanced oral absorption | Esterases | nih.govresearchgate.net |
| Carbonates | Tunable hydrolysis rates | Esterases, chemical hydrolysis | nih.gov |
| Carbamates | Increased metabolic stability | Carboxylesterases | nih.gov |
| Phosphates | Increased aqueous solubility | Phosphatases | ijpcbs.com |
| Glycosides | Targeted delivery, enhanced solubility | Glycosidases | nih.gov |
Development of Symmetrical and Unsymmetrical Bis-Spirochromanone Compounds
The development of bis-spirochromanone compounds, where two spirochromanone units are linked together, represents an interesting area of chemical exploration. These molecules can be either symmetrical, with two identical spirochromanone moieties, or unsymmetrical, with two different spirochromanone units or a spirochromanone linked to another chemical entity.
Symmetrical Bis-Spirochromanones:
The synthesis of symmetrical bis-spirochromanones can be achieved through various synthetic strategies. One approach involves the use of a bifunctional linker to connect two spirochromanone molecules. For example, a bis-Mannich base has been synthesized by reacting two equivalents of 7-hydroxyspiro[chromane-2,1'-cyclohexan]-4-one with one equivalent of piperazine and formaldehyde. nih.gov
Another powerful technique for creating symmetrical bis-spirochromanones is Ring-Closing Metathesis (RCM). tandfonline.com In this method, two spirochromanone units, each bearing a terminal alkene, are linked by a diether bridge. Subsequent treatment with a Grubbs catalyst induces an intramolecular cyclization, forming a macrocycle that incorporates the two spirochromanone moieties. tandfonline.com This approach allows for the synthesis of macrocyclic bis-spirochromanones with varying ring sizes. tandfonline.com
Homodimerization through Cross-Metathesis (CM) is another strategy to synthesize symmetrical bis-spirochromanones. tandfonline.com This involves the intermolecular reaction of two molecules of a spirochromanone derivative containing a terminal alkene in the presence of a metathesis catalyst. tandfonline.com
Unsymmetrical Bis-Spirochromanones:
The synthesis of unsymmetrical bis-spirochromanones requires a more controlled, stepwise approach. For instance, an unsymmetrical bis-compound bearing two different spirochromanone motifs has been reported, demonstrating good antimicrobial activity. nih.gov The synthesis of such compounds often involves the preparation of two different spirochromanone synthons, followed by their coupling through a suitable linker.
Stepwise condensation reactions can also be employed to create unsymmetrical bis-chalcones derived from cyclohexanone (B45756), which can be precursors to unsymmetrical bis-spiro compounds. researchgate.net
The following table provides examples of synthetic methodologies used to prepare bis-spirochromanone compounds.
Table 3: Synthetic Methodologies for Bis-Spirochromanone Compounds
| Type | Synthetic Method | Key Reagents/Catalysts | Description | Reference |
| Symmetrical | Mannich Reaction | Piperazine, Formaldehyde | Coupling of two spirochromanone units via a piperazine linker. | nih.gov |
| Symmetrical | Ring-Closing Metathesis (RCM) | Grubbs Catalyst | Intramolecular cyclization of a diene-tethered bis-spirochromanone precursor to form a macrocycle. | tandfonline.com |
| Symmetrical | Cross-Metathesis (CM) | Metathesis Catalyst | Intermolecular dimerization of an alkene-functionalized spirochromanone. | tandfonline.com |
| Unsymmetrical | Stepwise Coupling | Various coupling reagents | Sequential reaction of two different spirochromanone synthons with a linker. | nih.gov |
The development of both symmetrical and unsymmetrical bis-spirochromanones expands the chemical space around this scaffold and offers the potential for discovering new molecules with unique biological properties, possibly arising from the bivalent nature of these compounds.
Biological Activity Profiling of 5,7 Dihydroxyspiro Chromane 2,1 Cyclohexan 4 One and Its Derivatives in Vitro and Preclinical Models
Antimicrobial Biological Activities
The spirochromanone scaffold is recognized for its versatile antimicrobial properties. Various derivatives have been synthesized and evaluated for their efficacy against a range of pathogenic microorganisms, including bacteria and fungi.
Evaluation against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, MRSA)
Derivatives of the spiro[chromane-2,1'-cyclohexan]-4-one framework have demonstrated notable activity against Gram-positive bacteria. For instance, novel heterocyclic compounds derived from a rigid 3D-spiro chromanone scaffold have been synthesized and assessed for their antibacterial effects. nih.gov One study reported the evaluation of such derivatives against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
In this study, a hydrazide derivative of 7-hydroxyspiro[chromane-2,1'-cyclohexan]-4-one (compound 8 ) exhibited substantial activity against S. aureus, with a minimum inhibitory concentration (MIC) of 1.64 µM. nih.gov Furthermore, an aminopyrazole derivative (21 ) also showed selective antibacterial activity against S. aureus. nih.gov Another investigation into spiro[chromane-3',2''-thiopyran]-4'-one derivatives found that certain sulfoxide (B87167) derivatives displayed antimicrobial activity against Staphylococcus aureus. tandfonline.com
Table 1: Antibacterial Activity of Spirochromanone Derivatives against Gram-Positive Bacteria
| Compound | Bacterial Strain | Inhibition Zone (D) in mm | Minimum Inhibitory Concentration (MIC) in µM | Reference |
|---|---|---|---|---|
| Hydrazide derivative 8 | Staphylococcus aureus | 22 | 1.64 | nih.gov |
| Azo dye 4 | Staphylococcus aureus | 19 | 5.95 | nih.gov |
| Hydrazone 17 | Staphylococcus aureus | 23 | 1.88 | nih.gov |
Evaluation against Gram-Negative Bacterial Strains (e.g., Escherichia coli)
The efficacy of spirochromanone derivatives extends to Gram-negative bacteria as well. The same study that identified active compounds against S. aureus also evaluated them against Escherichia coli. The hydrazide derivative 8 was found to be a potent candidate against E. coli, with a MIC of 1.64 µM. nih.gov Additionally, other derivatives, such as an azo dye (4 ) and a hydrazone (17 ), also demonstrated promising activity against this Gram-negative pathogen. nih.gov
Research on spiro[chromane-3',2''-thiopyran]-4'-one derivatives also included testing against Escherichia coli, where specific sulfoxide derivatives were found to possess antimicrobial properties. tandfonline.com
Table 2: Antibacterial Activity of Spirochromanone Derivatives against Gram-Negative Bacteria
| Compound | Bacterial Strain | Inhibition Zone (D) in mm | Minimum Inhibitory Concentration (MIC) in µM | Reference |
|---|---|---|---|---|
| Hydrazide derivative 8 | Escherichia coli | 19 | 1.64 | nih.gov |
| Azo dye 4 | Escherichia coli | 13 | 11.89 | nih.gov |
Antifungal Biological Activities (e.g., Candida albicans, Candida krusei)
The antifungal potential of spirochromanone derivatives has been explored, with promising results against clinically relevant fungal species. In an evaluation of 3D-spiro chromanone derivatives, several compounds exhibited significant antifungal activity against Candida albicans. nih.gov Notably, an azo dye (4 ), a hydrazide (8 ), and a hydrazone (17 ) were identified as the most effective compounds, with MIC values ranging from 1.88 to 11.89 µM. nih.gov
Another study focusing on spiropyrrolidines tethered with a chroman-4-one scaffold reported moderate to excellent activity against various microbe strains, including Candida krusei and Candida glabrata. mdpi.com One particular compound (4d ) was found to be a highly potent antifungal agent against these strains, with a MIC of 32 µg/mL, which was more effective than the reference drug Amphotericin B in the study. mdpi.com
Table 3: Antifungal Activity of Spirochromanone Derivatives
| Compound | Fungal Strain | Inhibition Zone (D) in mm | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|---|
| Azo dye 4 | Candida albicans | 18 | 11.89 µM | nih.gov |
| Hydrazide derivative 8 | Candida albicans | 20 | 6.57 µM | nih.gov |
| Hydrazone 17 | Candida albicans | 21 | 3.75 µM | nih.gov |
| Compound 4d | Candida krusei | - | 32 µg/mL | mdpi.com |
Antitubercular Activities (e.g., Mycobacterium tuberculosis)
The chroman-4-one pharmacophore has been a basis for the development of potent antitubercular agents. A series of chemically modified bis-spirochromanones were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. nih.gov Several of these compounds exhibited good antimycobacterial activity, with minimum inhibitory concentrations as low as <25 μg/mL. nih.govresearchgate.net
Specifically, compounds designated as 16c , 16j , and 16o showed potent activity. researchgate.net Further research into spiro[chromane-2,4′-piperidin]-4(3H)-one derivatives also identified compounds with significant inhibitory activity against Mycobacterium tuberculosis H37Ra. researchgate.net For example, compound PS08 displayed a MIC value of 3.72 µM. researchgate.net
Table 4: Antitubercular Activity of Spirochromanone Derivatives
| Compound/Derivative Class | Mycobacterium tuberculosis Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Bis-spirochromanones (16c, 16j, 16o ) | H37Rv | <25 μg/mL | researchgate.net |
Antioxidant Biological Potential
The antioxidant properties of chromone (B188151) derivatives are well-documented, and the inclusion of hydroxyl groups, as seen in 5,7-Dihydroxyspiro[chromane-2,1'-cyclohexan]-4-one, is expected to contribute significantly to this activity.
Mechanisms of Antioxidant Action (e.g., Free Radical Scavenging, Metal Ion Chelation)
The antioxidant activity of phenolic compounds, including dihydroxy-substituted chromanones, is often attributed to their ability to act as free radical scavengers and metal ion chelators.
Free Radical Scavenging: The hydroxyl groups on the aromatic ring can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the radical chain reactions that can lead to cellular damage. Theoretical studies on chromone derivatives have shown that they can effectively scavenge free radicals. nih.gov The presence of multiple hydroxyl groups, such as in the 5 and 7 positions of the chromane (B1220400) ring, likely enhances this free radical scavenging capacity.
While direct experimental data for this compound is lacking, the established structure-activity relationships for flavonoids and related phenolic compounds strongly suggest that it would possess antioxidant properties through these mechanisms.
In Vitro Antioxidant Assays (e.g., DPPH, ABTS)
The antioxidant potential of chemical compounds is frequently evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov The DPPH assay measures a compound's ability to donate a hydrogen atom to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. nih.gov Similarly, the ABTS assay involves the generation of the ABTS radical cation (ABTS•+), and the antioxidant capacity of a test compound is determined by its ability to quench this radical, which is also monitored via spectrophotometry. pharmasm.com
While the chromane scaffold is a core structure in various natural and synthetic compounds known for their antioxidant properties, specific experimental data on the DPPH and ABTS radical scavenging activity of this compound were not available in the reviewed literature. However, studies on related phenolic compounds and flavonoids containing the chromane ring system have consistently demonstrated significant antioxidant and free radical scavenging activities in these assays. pharmasm.com The presence of dihydroxyl groups at the 5 and 7 positions of the chromane ring in the title compound suggests a potential for antioxidant activity, as phenolic hydroxyl groups are key functional moieties for hydrogen-donating antioxidant capacity. nih.gov
Antiproliferative and Antitumor Biological Activities (in Cell Lines)
The antiproliferative potential of spirochromane derivatives has been a subject of investigation against various human cancer cell lines. These studies aim to identify novel compounds that can inhibit the growth and proliferation of cancer cells.
Derivatives of the spirochromane scaffold have demonstrated notable antiproliferative activity against a panel of human carcinoma cell lines. In one study, a series of novel spirochromanes incorporating Schiff's bases were synthesized and evaluated. nih.gov Several of these derivatives showed potent activity against human breast adenocarcinoma (MCF-7), colon carcinoma (HCT-116), prostate cancer (PC3), and lung carcinoma (A549) cell lines. nih.gov
Specifically, certain derivatives exhibited strong antiproliferative effects across the four tested cancer cell lines, with IC₅₀ values (the concentration required to inhibit 50% of cell growth) in the low micromolar range. nih.gov For instance, compounds designated as 5a , 5b , and 5g in the study were among the most potent, with IC₅₀ ranges of 1.154–9.09 μM. nih.gov Another derivative, 5j , showed selective and potent activity against the PC3 cell line with an IC₅₀ of 5.47 µM. nih.gov The activity of these compounds highlights the potential of the spirochromane core in the design of new anticancer agents.
Table 1: In Vitro Antiproliferative Activity of Selected Spirochromane Derivatives against Human Cancer Cell Lines (IC₅₀ in µM)
| Compound | MCF-7 | HCT-116 | PC3 | A549 |
| 4a | 2.518 | 1.673 | 4.316 | 13.47 |
| 5a | 3.250 | 2.340 | 9.090 | 6.420 |
| 5b | 4.670 | 3.120 | 8.780 | 7.640 |
| 5g | 1.154 | 2.070 | 4.880 | 6.530 |
| 5i | 21.43 | 7.75 | 9.71 | 5.12 |
| 5j | 18.99 | 21.31 | 5.47 | 11.91 |
Data sourced from a study on spirochromanes incorporating Schiff's bases. nih.gov
The screening results confirm that spirochromane derivatives can effectively induce growth inhibition in various cancer cell models. The dose-dependent nature of this inhibition is a key characteristic observed in these studies. For example, the cytotoxic effects of newly synthesized paraben-decorated monospiro-cyclotriphosphazenes were investigated against MCF-7 and colorectal adenocarcinoma (DLD-1) cell lines, showing activity in a concentration range of 12.5–200 μM. rsc.org
The broad-spectrum activity of certain spirochromane derivatives against cell lines from different cancer types (breast, colon, prostate, lung) suggests that their mechanism of action may target fundamental processes common to cancer cell proliferation. nih.gov The varying degrees of potency among the different derivatives and across different cell lines also indicate that structural modifications to the spirochromane backbone can influence both the strength and selectivity of the antiproliferative effect. nih.gov
Research into the mechanisms of action for chromene and spirochromane derivatives suggests that their antiproliferative effects are often mediated through the induction of apoptosis and modulation of the cell cycle. nih.govnih.gov Apoptosis, or programmed cell death, is a crucial pathway for eliminating cancerous cells, and its induction is a primary goal of many cancer therapies. mdpi.com
Studies on related chromene derivatives have shown they can trigger apoptosis, which is morphologically characterized by events like chromatin condensation and DNA fragmentation. nih.govresearchgate.net Flow cytometry analysis has confirmed that these compounds can lead to an increase in the population of apoptotic cells. nih.govmdpi.com
Furthermore, cell cycle analysis has revealed that some spirochromane derivatives can cause cell cycle arrest. nih.gov By disrupting the normal progression of the cell cycle, these compounds prevent cancer cells from dividing and proliferating. nih.gov For example, a study on a benzochromene derivative demonstrated its ability to cause cell cycle arrest at the sub-G1 phase in K562 human leukemia cells, which is indicative of apoptosis. nih.gov Another investigation into a 1,4-naphthoquinone (B94277) derivative found it induced cell cycle arrest at the G2/M phase in HL-60 cells. nih.gov These findings suggest that the antiproliferative activity of this compound derivatives may involve the disruption of cell cycle checkpoints and the activation of apoptotic pathways.
Antiparasitic Biological Activities (e.g., Trypanosoma cruzi)
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health issue, and the search for new, effective drugs is a priority. nih.govnih.gov Chromane-type compounds have been explored for their potential trypanocidal activity. nih.gov
In a study investigating a series of synthesized chromane-type compounds, researchers aimed to determine the effect of different substituents on their activity against T. cruzi. nih.gov While specific data for this compound was not presented, the study underscored that the chromane scaffold is a promising starting point for developing new trypanocidal agents. nih.gov Research on other natural products has identified flavonoids and diterpenes with significant activity against both the extracellular trypomastigote and the clinically relevant intracellular amastigote forms of the parasite. semanticscholar.org The development of new agents with dual mechanisms of action, such as inducing oxidative stress and inhibiting parasite-specific enzymes, is also an active area of research for anti-T. cruzi drug discovery. researchgate.net
Enzyme Inhibitory Biological Activities
The chromane scaffold and its derivatives have been shown to interact with and inhibit various enzymes, indicating their potential as therapeutic agents for a range of diseases.
Some of the most active antiproliferative spirochromane derivatives have been tested for their ability to inhibit key enzymes involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). nih.gov Certain spirochromane compounds exhibited high inhibitory activity against both EGFR and HER2, with IC₅₀ values in the nanomolar range, comparable to the reference drugs erlotinib (B232) and gefitinib. nih.gov
The broader class of compounds featuring cyclohexane-1,3-dione moieties has also been investigated for enzyme inhibition. For instance, 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) was identified as a potent, time-dependent, reversible inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov This demonstrates that the structural components of the title compound are found in molecules with significant and specific enzyme inhibitory profiles.
Inhibition of Protein Kinases (e.g., Akt)
Research has identified the spirochromane scaffold as a promising foundation for the development of protein kinase inhibitors, particularly targeting the Akt (also known as Protein Kinase B) signaling pathway. A study dedicated to the discovery and structure-activity relationship (SAR) of spirochromane derivatives led to the identification of a novel series of pan-Akt inhibitors. nih.govnih.govuniprot.orgdrugbank.com
The core focus of this research was to optimize the spirochromane structure to enhance potency against Akt enzymes and improve selectivity over other related kinases, such as Protein Kinase A (PKA). nih.govuniprot.orgdrugbank.com The findings indicate that modifications to the spirochromane backbone furnished compounds with significantly improved enzymatic potencies. nih.govuniprot.org While the specific inhibitory activity of this compound was not detailed in the available literature, the research underscores the potential of its structural class as Akt inhibitors. The SAR optimization efforts are summarized in the table below.
Table 1: Structure-Activity Relationship (SAR) Summary for Spirochromane Akt Inhibitors
| Structural Modification | Effect on Activity/Selectivity | Reference |
|---|---|---|
| Optimization of Spirochromane Scaffold | Improved enzyme potencies against pan-Akt. | nih.govuniprot.org |
| Replacement of Phenol (B47542) Hinge Binder | Maintained excellent Akt enzyme and cell activity but led to greatly diminished selectivity over PKA. | nih.govuniprot.orgdrugbank.com |
Inhibition of Phosphotyrosine Phosphatases (e.g., MtbPtpB)
Following a thorough review of published scientific studies, no research was found detailing the in vitro or preclinical inhibitory activity of this compound or its derivatives against the phosphotyrosine phosphatase MtbPtpB or other related phosphatases.
Inhibition of Other Relevant Biological Targets
Derivatives built upon the spiro[chromane-2,1'-cyclohexan]-4-one framework have been synthesized and evaluated against other biological targets, primarily in the field of microbiology. One study utilized 7-hydroxyspiro[chromane-2,1′-cyclohexan]-4-one as a starting material to create a series of new 3D-spiro chromanone derivatives, which were then assessed for antimicrobial properties. nih.gov This research found that certain derivatives, such as specific hydrazide and hydrazone compounds, exhibited notable activity against bacterial and fungal strains. nih.gov
In separate research, other spirochromanone derivatives have been investigated as potential quorum sensing inhibitors, which represents a strategy to combat bacterial pathogenesis by disrupting cell-to-cell communication. researchgate.net Further studies have explored different spiro[quinazoline-2,1'-cyclohexane] derivatives as potential inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and a target in cancer therapy. nih.gov
Table 2: Other Investigated Biological Activities of Spirochromane Derivatives
| Derivative Class | Biological Target/Activity | Investigated Organisms/Models | Reference |
|---|---|---|---|
| Derivatives of 7-hydroxyspiro[chromane-2,1′-cyclohexan]-4-one | Antimicrobial (Antibacterial and Antifungal) | Staphylococcus aureus, Escherichia coli, Candida albicans | nih.gov |
| Spiro[chromane-2,4′-piperidin]-4-one analogues | Quorum Sensing Inhibition | Chromobacterium violaceum | researchgate.net |
| Spiro[quinazoline-2,1'-cyclohexane] derivatives | PARP-1 Inhibition | Human breast carcinoma cell line (MCF-7) | nih.gov |
Structure Activity Relationship Sar Investigations of 5,7 Dihydroxyspiro Chromane 2,1 Cyclohexan 4 One Analogs
Identification of Pharmacophoric Elements Critical for Biological Activities
The foundational structure of 5,7-Dihydroxyspiro[chromane-2,1'-cyclohexan]-4-one contains several key pharmacophoric features that are crucial for its biological effects. The chroman-4-one core is a privileged scaffold in drug discovery, known to be a precursor for many naturally occurring compounds with diverse biological activities. nih.govnih.gov
Key pharmacophoric elements include:
The Chroman-4-one Nucleus: This bicyclic system is a fundamental part of the pharmacophore. The presence of the carbonyl group at position 4 and the oxygen atom in the heterocyclic ring are often involved in hydrogen bonding with biological targets. nih.gov
Hydroxyl Groups at Positions 5 and 7: The phenolic hydroxyl groups on the aromatic ring are significant for activity. They can act as both hydrogen bond donors and acceptors, contributing to target binding. Their presence is known to increase the probability of antibacterial and antioxidant activities. mdpi.com
The Spirocyclic Cyclohexane (B81311) Ring: The spiro fusion at the C2 position introduces a rigid three-dimensional conformation. This specific spatial arrangement of substituents is critical for biological activity, as it can influence how the molecule fits into a binding pocket. mdpi.com The Fsp3 character (fraction of sp3 hybridized carbons) imparted by the spirocyclic system can also be beneficial for bioavailability. nih.gov
Studies on related chroman-4-one derivatives have demonstrated that the core scaffold itself is essential for various biological activities, including antimicrobial, antioxidant, and anticancer effects. nih.govmdpi.com
Influence of Substituent Position and Nature on Activity Profiles
Systematic modifications of the this compound scaffold have revealed that the position and electronic nature of substituents significantly impact the biological activity profile.
Substitutions on the Aromatic Ring:
Positions 6 and 8: Research on analogous chroman-4-ones has shown that substituents on the aromatic system are often necessary for potent inhibitory activity. nih.gov For instance, in a series of SIRT2 inhibitors, the unsubstituted 2-pentylchroman-4-one lost all inhibitory activity, highlighting the importance of aromatic substituents. nih.gov Larger, electron-withdrawing groups at the 6- and 8-positions were found to be favorable for SIRT2 inhibition. nih.gov Conversely, electron-donating groups can sometimes lead to lower yields in synthesis and may alter the electronic properties of the molecule in a way that reduces certain biological activities. nih.gov
Substitutions on the Heterocyclic Ring:
Position 2: The spirocyclic nature at this position is a key feature. In broader studies of chroman-4-ones, the nature of the substituent at C2 has a profound effect on activity. For example, the length and branching of an alkyl chain at C2 can modulate inhibitory effects. nih.gov
Position 3: In non-spiro chroman-4-ones, substitutions at the C3 position with groups like benzylidene have been shown to yield significant antibacterial activity. nih.gov
The following table summarizes the influence of substituents on the activity of chroman-4-one analogs based on published research.
| Position of Substitution | Type of Substituent | Effect on Biological Activity | Reference |
| Aromatic Ring (General) | Unsubstituted | Loss of inhibitory activity | nih.gov |
| 6 and 8 | Large, electron-withdrawing | Favorable for SIRT2 inhibition | nih.gov |
| 6 | Unsubstituted | Significantly less potent than substituted analogs | nih.gov |
| 7 | Fluorine | Weak inhibitory activity | nih.gov |
| 2 | Alkyl chain | Inhibitory effect is dependent on chain length | nih.gov |
| 3 (in non-spiro analogs) | Benzylidene | Significant antibacterial activity | nih.gov |
Stereochemical Effects on Biological Potency and Selectivity
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as different stereoisomers can exhibit distinct interactions with chiral biological targets such as enzymes and receptors. mdpi.com For spirocyclic compounds like this compound, the stereogenic center at the C2 spiro-carbon can lead to different enantiomers, which may possess varying biological potencies and selectivities.
In studies of related spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones, it was observed that the spatial arrangement due to the spiro center is a decisive factor for antimicrobial activity. mdpi.com Specifically, the (2S,4R,6'R*)-diastereomers demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, while other diastereomers were less active or inactive. mdpi.comdoaj.org This highlights that a specific three-dimensional orientation of the substituents is crucial for effective interaction with the biological target.
The general principle that stereochemistry is a driver for potency and pharmacokinetics has been well-established for a wide range of natural products and their derivatives. mdpi.com The separation and evaluation of individual enantiomers of racemic mixtures are therefore essential steps in drug discovery to identify the more active and potentially less toxic stereoisomer. nih.gov
Correlating Structural Features with Specific Biological Effects
The diverse biological activities reported for chroman-4-one derivatives can be correlated with specific structural features of the molecules.
Antimicrobial Activity: The presence of phenolic hydroxyl groups is strongly associated with antimicrobial properties. mdpi.com Halogenated derivatives of 5,7-dihydroxyflavanone (B1678386) have shown potent activity against Gram-positive bacteria. researchgate.net Furthermore, the combination of the chromane (B1220400) scaffold with other heterocyclic moieties, such as pyrimidine, can lead to potent antimicrobial agents. mdpi.com In some cases, the presence of a hydrazide functionality was found to be essential for strong antimicrobial activity in spiro chromanone derivatives. nih.gov
Antioxidant Activity: The antioxidant capacity of phenolic compounds is well-documented. For derivatives containing vicinal bisphenol moieties (pyrogallol groups), potent antioxidant activity has been observed, with IC50 values comparable to ascorbic acid. mdpi.comdoaj.org The ability of the phenolic groups to donate a hydrogen atom or an electron is key to this activity. mdpi.com
Anticancer Activity: The chroman-4-one scaffold is found in several natural products with cytotoxic profiles. nih.gov Modifications leading to derivatives like spirocyclic chromanes have been investigated as potential treatments for prostate cancer, acting as p300/CBP histone acetyltransferase (HAT) inhibitors. mdpi.com
The table below provides a correlation between structural features and observed biological effects in analogs of this compound.
| Structural Feature | Associated Biological Effect | Reference |
| Phenolic Hydroxyl Groups | Antimicrobial, Antioxidant | mdpi.com |
| Pyrogallol Group | Potent Antioxidant | mdpi.comdoaj.org |
| Halogenation of the Scaffold | Enhanced Antimicrobial Activity | researchgate.net |
| Spiro[chromane-pyrimidine] Hybrid | Antimicrobial, Antioxidant | mdpi.com |
| Hydrazide Functionality | Strong Antimicrobial | nih.gov |
| Spirocyclic Chromane Core | Anticancer (p300/CBP inhibition) | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focused solely on this compound are not widely reported in the available literature, the principles of QSAR are applicable to this class of compounds to guide the design of new analogs with improved activities.
QSAR models are built by calculating molecular descriptors for a set of compounds with known activities. These descriptors can be categorized as:
Electronic: (e.g., partial charges, dipole moment) which describe the electronic properties of the molecule.
Steric: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.
Hydrophobic: (e.g., logP) which quantify the lipophilicity of the compound.
Topological: which describe the connectivity of atoms in the molecule.
Once calculated, these descriptors are used as independent variables in statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a model that can predict the biological activity of new, untested compounds.
For the this compound scaffold, a QSAR study would be valuable in elucidating the precise contributions of different substituents on the aromatic and spirocyclic rings to a specific biological endpoint, such as antimicrobial or anticancer activity. Such models could help in prioritizing the synthesis of the most promising derivatives, thereby saving time and resources in the drug discovery process. Molecular docking studies, a related computational technique, have been used for chroman-4-one derivatives to understand their binding interactions with target proteins like COX-2, which can complement QSAR analyses. researchgate.net
Analytical Characterization Techniques in Research on 5,7 Dihydroxyspiro Chromane 2,1 Cyclohexan 4 One
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental to elucidating the molecular structure of 5,7-Dihydroxyspiro[chromane-2,1'-cyclohexan]-4-one by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the chromane (B1220400) and cyclohexane (B81311) rings, and the hydroxyl protons.
Aromatic Protons: The two protons on the dihydroxy-substituted aromatic ring are expected to appear as doublets in the aromatic region (typically δ 6.0-7.5 ppm) due to coupling with each other. Their specific chemical shifts are influenced by the strong electron-donating effects of the two hydroxyl groups.
Methylene Protons (Chromane Ring): The protons of the methylene group at position 3 of the chromane ring would likely appear as a singlet or an AB quartet in the range of δ 2.5-3.0 ppm.
Cyclohexane Protons: The ten protons of the spiro-linked cyclohexane ring will produce a complex series of overlapping multiplets in the aliphatic region (typically δ 1.2-2.2 ppm).
Hydroxyl Protons: The phenolic hydroxyl protons at positions 5 and 7 will present as sharp singlets, with chemical shifts that can vary depending on the solvent and concentration. One of these hydroxyl protons is expected to be significantly downfield-shifted due to intramolecular hydrogen bonding with the carbonyl group at position 4.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment (e.g., aromatic, aliphatic, carbonyl). For this compound, characteristic signals are anticipated for the carbonyl carbon, the spiro carbon, the aromatic carbons, and the aliphatic carbons of the cyclohexane ring.
Based on data from structurally similar spiro-chromanones, the following table presents expected ¹³C NMR chemical shift ranges for this compound rsc.org.
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C=O (C-4) | 195-205 |
| Aromatic C-O (C-5, C-7, C-8a) | 150-165 |
| Aromatic C-H (C-6, C-8) | 95-105 |
| Aromatic Quaternary C (C-4a) | 100-110 |
| Spiro Carbon (C-2) | 75-85 |
| Methylene Carbon (C-3) | 40-50 |
| Cyclohexane Carbons | 20-40 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl groups.
C-H Stretching: Signals for aromatic C-H stretching typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the chromane and cyclohexane rings will be observed just below 3000 cm⁻¹.
C=O Stretching: A strong, sharp absorption band between 1620-1680 cm⁻¹ is indicative of the conjugated ketone carbonyl group. The intramolecular hydrogen bond between the C-5 hydroxyl group and the carbonyl group can shift this absorption to a lower frequency.
C=C Stretching: Aromatic ring C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
C-O Stretching: Phenolic C-O stretching bands are typically found in the 1150-1250 cm⁻¹ range.
Gas-phase IR spectroscopy studies on similar chromane structures have shown that the most intense band often corresponds to the C=O stretching vibration nih.gov.
Mass Spectrometry (MS-ESI, MS-EI)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. Both Electrospray Ionization (ESI) and Electron Ionization (EI) are common techniques.
MS-ESI: This soft ionization technique is ideal for determining the molecular weight of the compound. For this compound (molecular formula C₁₄H₁₆O₄, molecular weight 248.27 g/mol ), ESI-MS would be expected to show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 249.1 or the deprotonated molecule [M-H]⁻ at m/z 247.1. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. Studies on analogous compounds have successfully used HRESIMS to confirm their molecular formula rsc.org.
MS-EI: This higher-energy technique causes fragmentation of the molecule, providing a unique fingerprint that can aid in structural elucidation. The fragmentation of chroman-4-ones is well-documented and often involves retro-Diels-Alder (RDA) reactions of the heterocyclic ring. For the title compound, characteristic fragments would arise from the cleavage of the spirocyclic system and the chromanone core.
X-ray Diffraction Studies for Solid-State Structure Determination
Should a suitable single crystal be obtained, X-ray crystallography would provide precise information on:
Bond lengths and angles.
The conformation of the chromanone and cyclohexane rings.
The stereochemistry at the spiro center.
Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
For the closely related compound naringenin (B18129) (5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one), X-ray diffraction studies have revealed that the chromanone ring adopts a half-chair conformation. These studies also confirm the presence of strong intramolecular hydrogen bonding between the C-5 hydroxyl group and the C-4 carbonyl oxygen.
Chromatographic Methods for Purification and Purity Assessment (e.g., Flash Chromatography)
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.
Flash Chromatography: This is a rapid and efficient purification technique that utilizes a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent or solvent mixture) to separate compounds based on their polarity.
The purification of spiro-chromanone derivatives is frequently achieved using flash column chromatography with a silica gel stationary phase rsc.org. The mobile phase is typically a mixture of a non-polar solvent (like hexanes or pentane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The ratio of these solvents is optimized to achieve good separation of the desired product from starting materials and byproducts mdpi.comrsc.org. For compounds similar to this compound, solvent systems such as hexane/ethyl acetate are commonly employed rsc.orgrsc.org. The progress of the separation is monitored by Thin Layer Chromatography (TLC).
The purity of the collected fractions is then typically assessed by NMR spectroscopy or other analytical methods.
Emerging Research Directions and Future Perspectives for 5,7 Dihydroxyspiro Chromane 2,1 Cyclohexan 4 One
Design of Novel Spirochromanone Analogs with Enhanced Specificity
The development of novel analogs of 5,7-Dihydroxyspiro[chromane-2,1'-cyclohexan]-4-one is a primary focus for enhancing therapeutic specificity and potency. Structure-activity relationship (SAR) studies are crucial in guiding the rational design of these new chemical entities. By systematically modifying the core structure, researchers aim to optimize interactions with biological targets while minimizing off-target effects.
Key strategies in analog design include:
Substitution on the aromatic ring: Altering the electronic and steric properties of the chromanone ring by introducing various substituents can significantly impact biological activity.
Modification of the spiro-cyclohexane ring: Introducing functional groups or altering the ring conformation of the cyclohexane (B81311) moiety can influence binding affinity and selectivity.
Stereochemical considerations: The chiral nature of the spiro center allows for the synthesis of stereoisomers, which may exhibit different pharmacological profiles.
Recent research has demonstrated the potential of this approach. For instance, a series of spiro[cyclohexane-1,1′-indene]-2,5-diene derivatives were synthesized and screened for anticancer activity. researchgate.net Analogs featuring trifluorobenzene and difluorobenzene moieties showed the most potent activity across murine melanoma (B16F10), human breast cancer (MCF-7), and human non-small cell lung carcinoma (A549) cell lines. researchgate.net This highlights how targeted modifications can lead to compounds with improved and selective anticancer properties.
Exploration of New Biological Targets and Mechanisms of Action
While spirochromanones are known for a range of biological activities, including anticancer and antimicrobial effects, ongoing research seeks to identify novel molecular targets and elucidate their mechanisms of action. This exploration is vital for discovering new therapeutic applications and understanding the full potential of this compound and its derivatives.
One promising area is the inhibition of enzymes involved in cancer progression. Molecular docking studies have suggested that certain spirochromanone analogs can effectively bind to the active site of the epidermal growth factor receptor (EGFR) kinase domain, a key target in cancer therapy. Beyond cancer, the chromanone scaffold is being investigated for other therapeutic areas. For example, derivatives of 2-phenoxychromone are being evaluated for their lipid-lowering effects in hepatocytes, with potential applications in treating nonalcoholic fatty liver disease (NAFLD). mdpi.com The core structure is also found in compounds with neuroprotective and antioxidant activities. caymanchem.com
Table 1: Investigated Biological Activities of Spirochromanone Scaffolds
| Biological Activity | Target/Cell Line | Key Findings |
|---|---|---|
| Anticancer | MCF-7, B16F10, A549 | Potent cytotoxic activity observed with specific fluorinated analogs. researchgate.net |
| Anticancer | 22Rv1 (Prostate Cancer) | Inhibition of p300/CBP histone acetyltransferase (HAT). nih.gov |
| Lipid-Lowering | Huh7 (Hepatocytes) | Reduction of lipid droplet accumulation. mdpi.comnih.gov |
| Neuroprotective | SH-SY5Y (Neuroblastoma) | Inhibition of apoptosis and reactive oxygen species (ROS) induced by 6-OHDA. caymanchem.com |
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational modeling and experimental validation is accelerating the discovery and optimization of spirochromanone-based compounds. nih.gov Advanced computational techniques provide invaluable insights into molecular interactions, guiding the synthesis of more effective and selective molecules. mdpi.com
Computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, helping to identify potential biological targets and understand binding modes. nih.govresearchgate.net For example, docking studies have been used to rationalize the potency of spirocyclic chromane (B1220400) derivatives as inhibitors of the p300 HAT domain. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of molecule-target complexes over time, offering insights into the stability of interactions and conformational changes. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods allow for the study of chemical reactions and electronic properties within the complex environment of a biological system. nih.gov
These computational predictions are then validated through rigorous experimental assays, creating an iterative cycle of design, synthesis, and testing that refines compound properties. This integrated approach is essential for modern drug discovery, enabling a more rational and efficient path to identifying promising therapeutic candidates. nih.govmdpi.com
Potential Applications in Chemical Probe Development
High-quality small molecule probes are indispensable tools for interrogating complex biological systems. rsc.org Due to their structural complexity and potential for selective target engagement, derivatives of this compound are attractive candidates for development as chemical probes. These probes can be used to validate disease-modifying targets and investigate their function in cellular pathways. rsc.org
The development of a chemical probe from a spirochromanone scaffold would involve:
Identification of a specific biological target.
Optimization of the compound for high potency and selectivity for that target.
Introduction of functionalities that allow for detection or interaction with other molecules, such as fluorescent tags or reactive groups for covalent labeling.
By providing a starting point for small molecule drugs, chemical probes can significantly accelerate the drug discovery process. rsc.org The development of probes from the spirochromanone class could unlock new understanding of biological processes and pave the way for novel therapeutic strategies.
Green Chemistry Approaches in Spirochromanone Synthesis
The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to reduce environmental impact. nih.govejcmpr.com For spirochromanone synthesis, this involves utilizing sustainable raw materials, non-toxic catalysts, and environmentally benign reaction conditions. researchgate.net
Key green chemistry strategies applicable to the synthesis of this compound and its analogs include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption. researchgate.net
Ultrasound-Assisted Synthesis: The use of ultrasound can enhance reaction rates and yields under mild conditions. researchgate.net
Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695) is a cornerstone of sustainable synthesis. psu.edu
Catalyst-Based Approaches: Employing reusable and non-toxic catalysts, such as nanozeolites, minimizes waste and environmental harm. psu.edu
These eco-friendly methods not only offer environmental benefits but can also improve scalability, cost-effectiveness, and ease of purification, making the production of spirochromanones more sustainable. nih.govresearchgate.net
Multidrug Resistance Reversal Strategies Involving Spirochromanones (in vitro models)
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux drugs from cancer cells. A promising strategy to overcome MDR is the co-administration of a chemotherapeutic agent with an inhibitor of these efflux pumps.
Spirocyclic compounds are being investigated for their potential to reverse MDR. In vitro studies have shown that certain spiro-based molecules can inhibit P-gp function, thereby increasing the intracellular concentration and efficacy of anticancer drugs in resistant cell lines. nih.gov For example, a novel tricyclic spiroindole derivative, OY-103-B, demonstrated potent and specific inhibitory effects on P-gp, leading to the reversal of drug resistance in Eca109/VCR cells. nih.gov This was confirmed through fluorescence substrate accumulation assays and chemotherapeutic drug reversal tests. nih.gov
While direct studies on this compound are emerging, the proven activity of other spiro compounds suggests that this scaffold is a promising starting point for developing new MDR reversal agents. Future research will likely focus on synthesizing and evaluating analogs of this compound in various MDR cancer cell lines to assess their ability to inhibit key ABC transporters and restore sensitivity to conventional chemotherapeutics.
Table 2: Reversal Factor of Spiroindole Derivative OY-103-B in Eca109/VCR Cells
| Compound | Concentration (µM) | Reversal Factor (RF) |
|---|---|---|
| OY-103-A | 10 | 471.3 |
| OY-103-B | 10 | 727.2 |
Data derived from studies on analogous spiro compounds, indicating the potential of the scaffold. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5,7-Dihydroxyspiro[chromane-2,1'-cyclohexan]-4-one, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves spirocyclization strategies. For example, spiro[chroman-2,1'-cyclohexan]-4-one derivatives are synthesized via acid-catalyzed condensation of chroman-4-one precursors with cyclohexanone derivatives. Key intermediates include hydroxylated chromanones and functionalized cyclohexanones, with regioselective dihydroxylation at positions 5 and 7 achieved using oxidizing agents like H2O2/acetic acid . NMR and HRMS are critical for verifying intermediate structures .
Q. How is the structural elucidation of this compound performed?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- <sup>1</sup>H-NMR : Aromatic protons at δ 6.5–7.8 ppm (chromanone ring) and sp<sup>3</sup> cyclohexane protons at δ 1.2–2.5 ppm.
- HRMS : Exact mass analysis (e.g., [M+H]<sup>+</sup> at m/z 265.1442 for C14H16O3) .
- X-ray crystallography (if crystalline): Resolves spiro junction geometry .
Q. What biological activities have been reported for this compound?
- Methodological Answer : The compound exhibits broad-spectrum antimicrobial activity. For example:
- Gram-negative bacteria : MIC values ≤ 8 µg/mL (e.g., E. coli).
- Fungal strains : Inhibition of Candida albicans at 16 µg/mL .
Bioassays follow CLSI guidelines, using broth microdilution and zone-of-inhibition methods .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this spiro compound?
- Methodological Answer : Systematic modifications include:
- Substituent addition : Introduce electron-withdrawing groups (e.g., -CF3) at position 2' to enhance antimicrobial potency .
- Spiro ring variation : Replace cyclohexane with piperidine to improve solubility without compromising activity .
- Docking simulations : Use AutoDock Vina to predict binding affinity with bacterial enzymes (e.g., DNA gyrase) .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer : Apply systematic review principles:
- Bias reduction : Use multiple databases (e.g., PubMed, SciFinder) and predefined inclusion/exclusion criteria .
- Meta-analysis : Pool data from ≥5 independent studies (fixed-effects model) to assess heterogeneity via I<sup>2</sup> statistics .
- Experimental validation : Re-test conflicting results under standardized conditions (e.g., pH 7.4, 37°C) .
Q. What molecular interactions drive the compound’s antimicrobial efficacy?
- Methodological Answer : Computational and experimental approaches reveal:
- Hydrogen bonding : 5,7-Dihydroxy groups interact with bacterial membrane phosphatidylglycerol .
- Lipophilic interactions : Spirocyclohexane moiety penetrates lipid bilayers, disrupting membrane integrity .
- Band gap analysis : Lower band gap (e.g., 3.2 eV) correlates with stronger intermolecular interactions, enhancing bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
